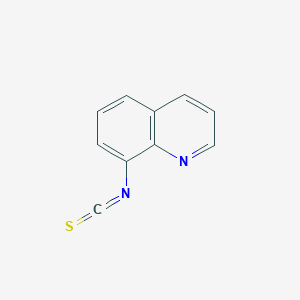
8-Isothiocyanatoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Isothiocyanatoquinoline is a chemical compound characterized by the presence of an isothiocyanate group attached to the eighth position of a quinoline ring. Quinoline is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The isothiocyanate group is known for its reactivity and biological activity, making this compound a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isothiocyanatoquinoline typically involves the introduction of the isothiocyanate group to the quinoline ring. One common method is the reaction of 8-aminoquinoline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows: [ \text{8-Aminoquinoline} + \text{Thiophosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of thiophosgene due to its toxicity and reactivity. Industrial methods may also employ alternative reagents and catalysts to improve yield and reduce production costs.
化学反应分析
Types of Reactions: 8-Isothiocyanatoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted with other nucleophiles, such as amines, alcohols, and thiols.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common for the isothiocyanate derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Addition Reactions: Nucleophiles such as amines and thiols are used, often in the presence of a base like triethylamine.
Major Products Formed:
Substitution Reactions: Thiourea derivatives and other substituted quinoline compounds.
Addition Reactions: Thiourea derivatives.
科学研究应用
8-Isothiocyanatoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways in diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 8-Isothiocyanatoquinoline involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is primarily due to the isothiocyanate group, which can interact with amino acids in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The quinoline ring may also contribute to its biological activity by interacting with DNA and other cellular targets.
相似化合物的比较
8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.
8-Aminoquinoline: Used as a precursor in the synthesis of 8-Isothiocyanatoquinoline and other derivatives.
Quinoline: The parent compound, widely studied for its diverse biological activities.
Uniqueness: this compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C10H6N2S |
|---|---|
分子量 |
186.24 g/mol |
IUPAC 名称 |
8-isothiocyanatoquinoline |
InChI |
InChI=1S/C10H6N2S/c13-7-12-9-5-1-3-8-4-2-6-11-10(8)9/h1-6H |
InChI 键 |
YTKGLDCQABZZEU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)N=C=S)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)
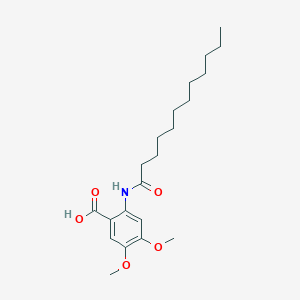
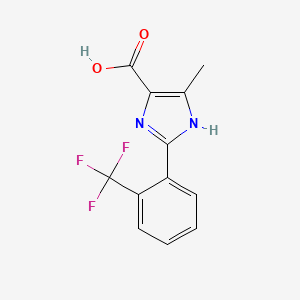

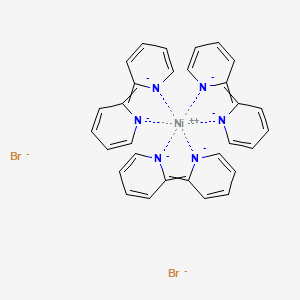
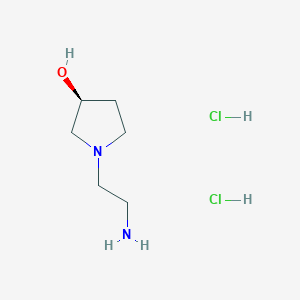
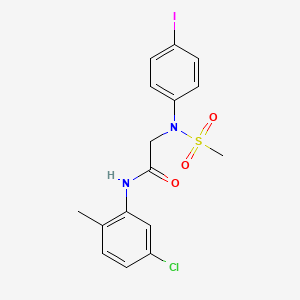
![3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B12448697.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(5-chloro-2-phenoxyphenyl)amino]propylidene}-5-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448703.png)
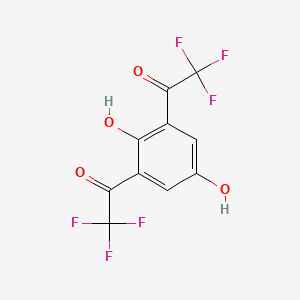
![2-[(E)-{[4-(1H-benzimidazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B12448708.png)

